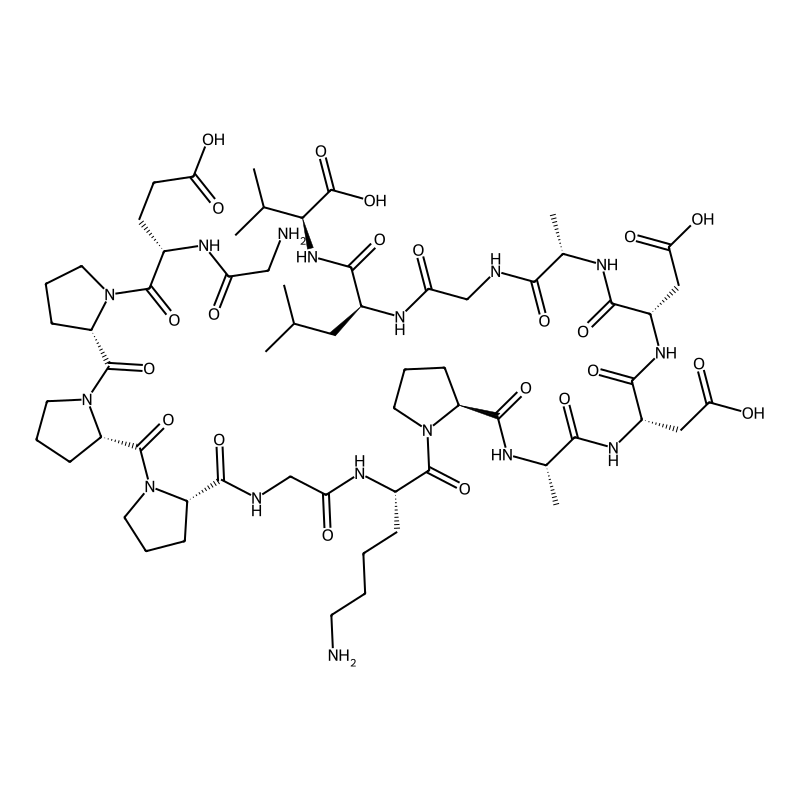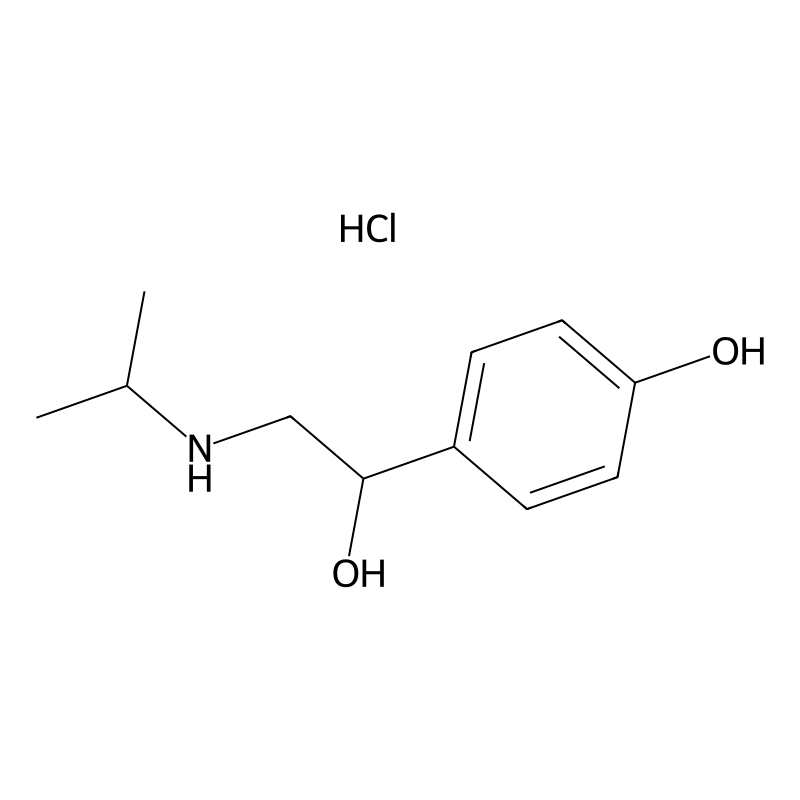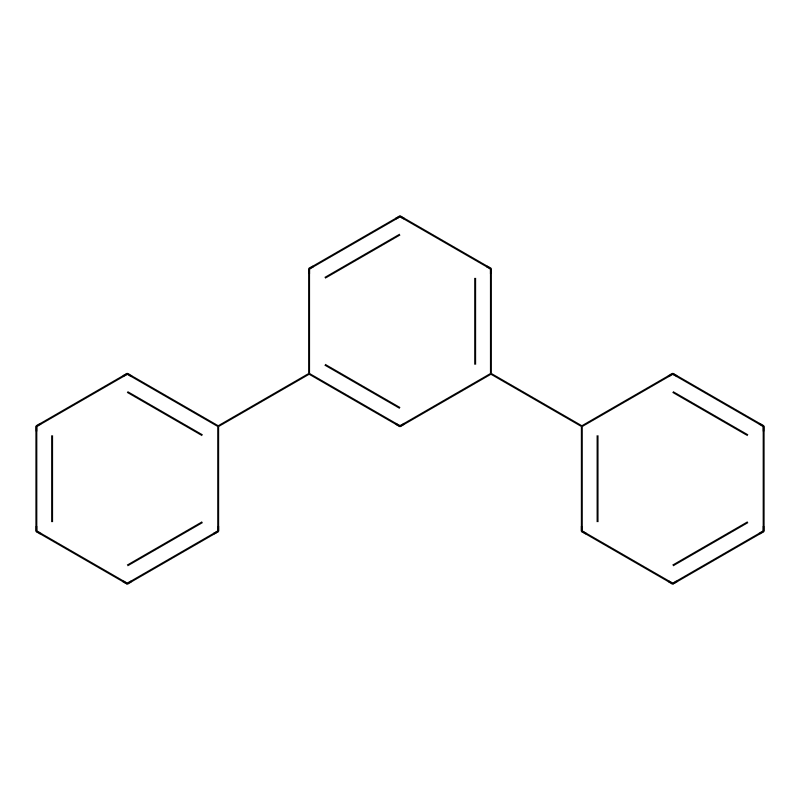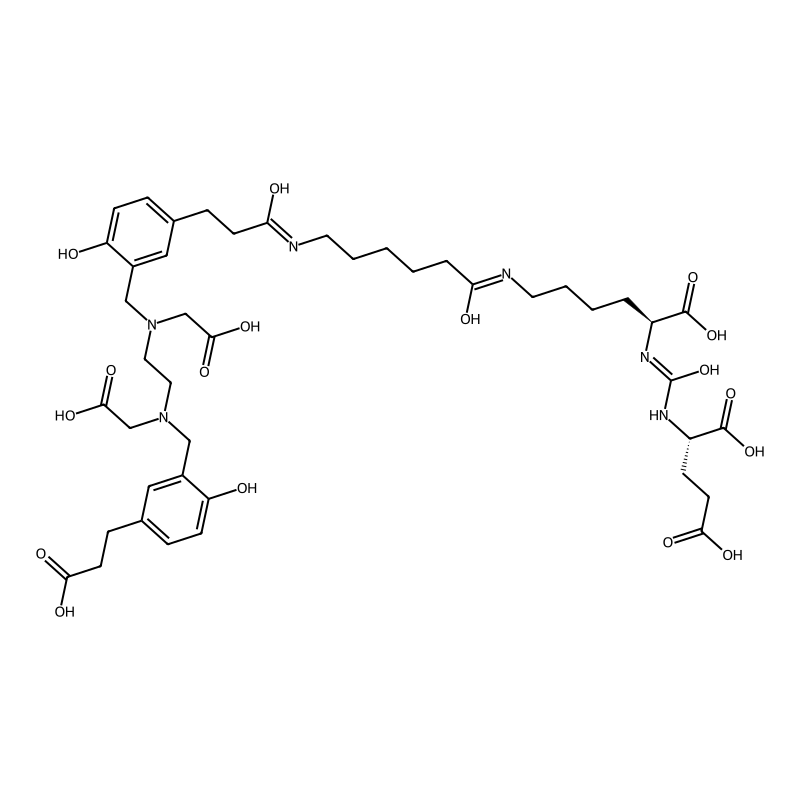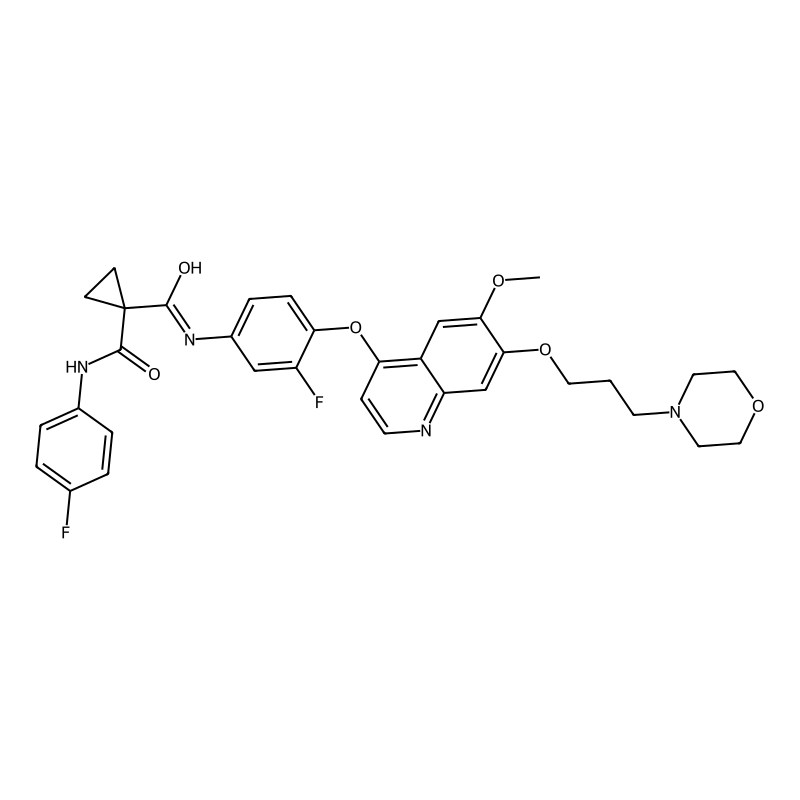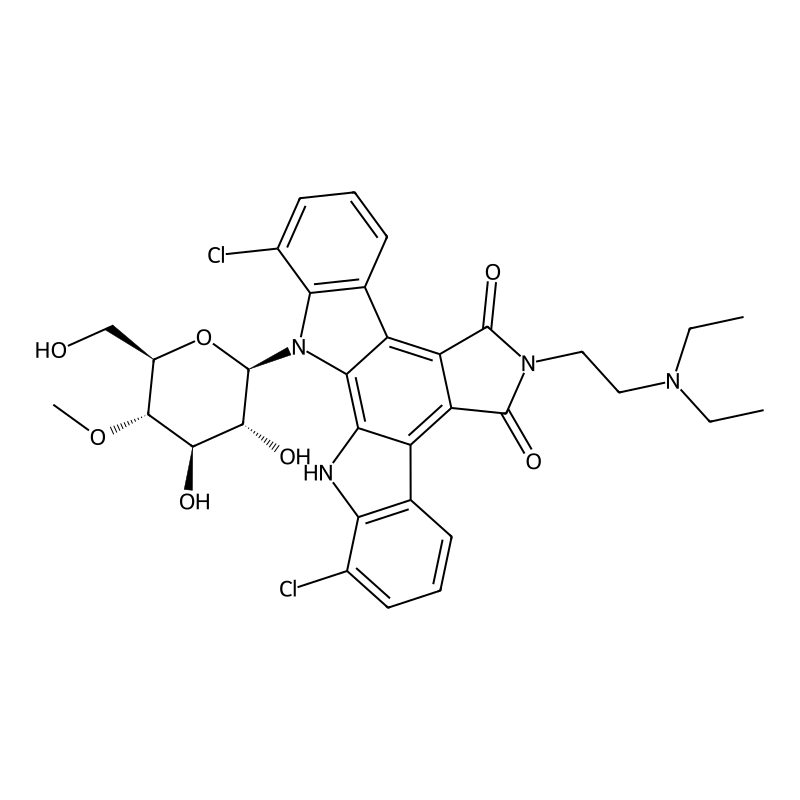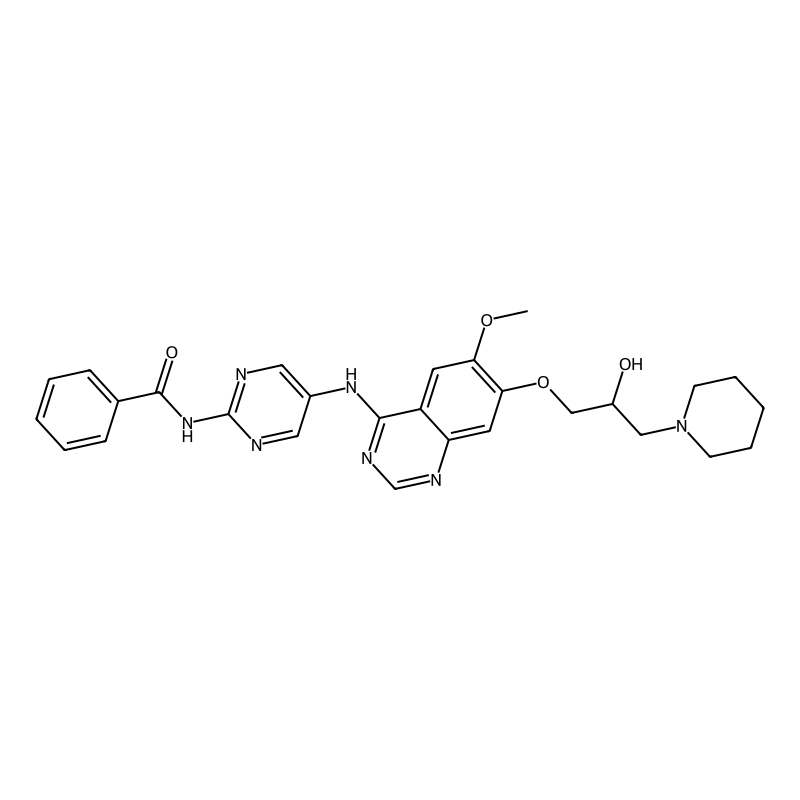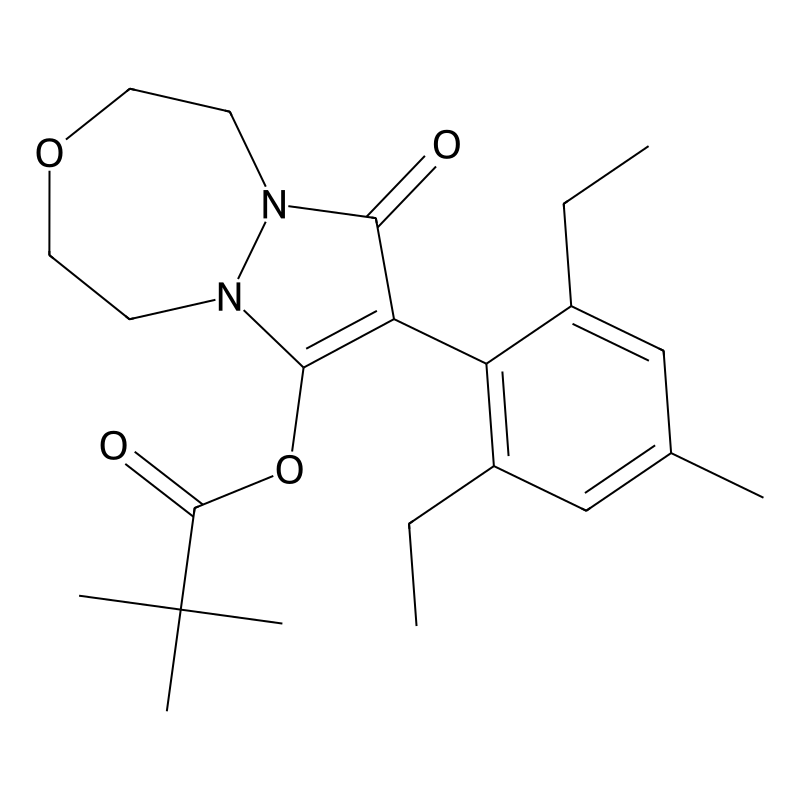Sarcosine
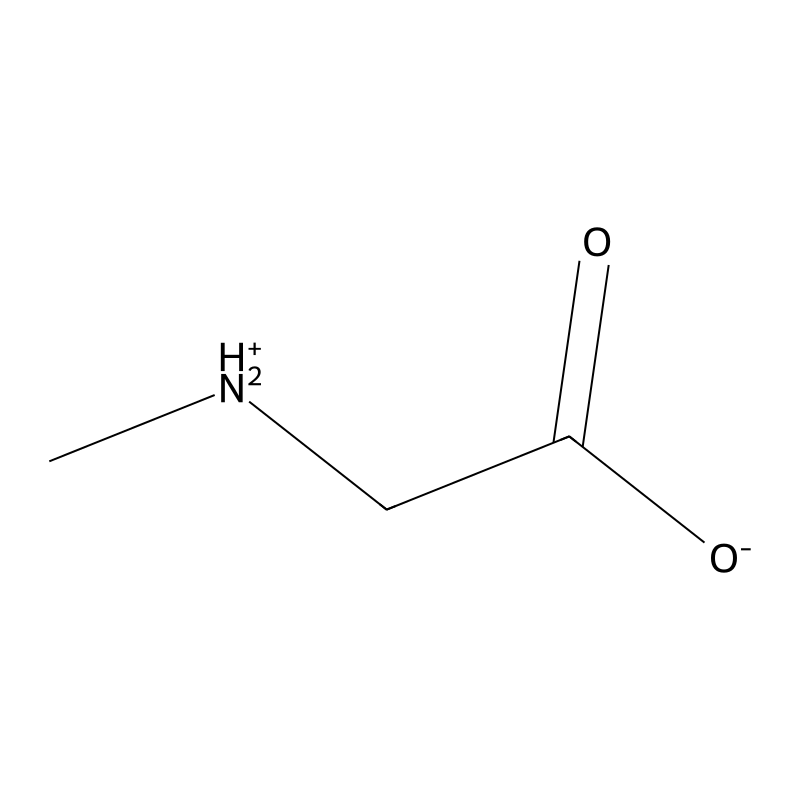
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)
300.0 mg/mL
Synonyms
Canonical SMILES
Biomarker for Cancer Diagnosis
[1] Nano Pt@ZIF8 Modified Electrode and Its Application to Detect Sarcosine [Link to research paper on ResearchGate][2] First human application of novel PET tracer for prostate cancer ScienceDaily:
Protein Stability and Interactions
Sarcosine exhibits properties that influence protein stability. Research suggests it can interact with proteins like cytochrome c, potentially offering protection against denaturation (unfolding) [3]. This characteristic might be relevant in studies focusing on protein function and interactions.
[3] Effects Of Sarcosine On The Stability Of Cytochrome C [International Journal of Scientific Research(IJSR)]
Development of Surfactants
Sarcosine, due to its amphiphilic nature (having both water-loving and water-hating regions), shows promise in the development of novel surfactants. These molecules have applications in various fields, including drug delivery, cosmetics, and enhanced oil recovery [4]. Research is ongoing to explore its potential as a biocompatible and sustainable alternative to traditional surfactants.
[4] Application of sarcosine amino acid surfactant for myoglobin protein... ResearchGate:
Sarcosine, also known as N-methylglycine or monomethylglycine, is a non-proteinogenic amino acid with the chemical formula . At neutral pH, it exists as a zwitterion, meaning it has both positive and negative charges, which allows it to be soluble in water. Sarcosine is structurally similar to glycine, differing only by the presence of a methyl group in place of one of glycine's hydrogen atoms. It is naturally found in various biological materials and serves as an intermediate in the metabolism of amino acids, particularly glycine and choline .
Recent studies have proposed that the mechanism of this oxidation involves a hydrogen-atom-coupled electron-transfer mechanism rather than a classical hydride transfer . Additionally, sarcosine can react with ninhydrin to form a colored product, which is commonly used in analytical chemistry for detection purposes .
Sarcosine plays significant roles in various biological processes. It is involved in the synthesis and degradation of glycine, an essential amino acid that contributes to protein synthesis and acts as a neurotransmitter. Sarcosine is also implicated in metabolic pathways involving choline and methionine. Notably, it has been studied for its potential therapeutic effects in schizophrenia, where it may enhance the efficacy of antipsychotic medications by modulating glutamate neurotransmission .
Furthermore, sarcosine has been investigated as a biomarker for prostate cancer, with some studies suggesting that its levels may correlate with cancer progression .
Sarcosine can be synthesized through various methods:
- Strecker Synthesis: This classical method involves reacting chloroacetic acid with methylamine to produce sarcosine.
- Enzymatic Synthesis: Sarcosine can also be generated from glycine through the action of glycine-N-methyltransferase.
- Chemical Synthesis: Laboratory synthesis can involve reactions using different reagents such as methyl iodide or dimethyl sulfate with glycine derivatives .
Sarcosine has diverse applications across several fields:
- Biotechnology: Used as a reagent in organic synthesis and as an intermediate in the production of biodegradable surfactants.
- Pharmaceuticals: Investigated for its potential use as an adjunct treatment for schizophrenia and as a biomarker in prostate cancer diagnostics.
- Cosmetics: Incorporated into formulations due to its surfactant properties .
Research on sarcosine interactions indicates its potential role in various metabolic pathways. Studies have shown that it interacts with enzymes involved in amino acid metabolism, particularly those related to glycine and choline metabolism. Additionally, sarcosine's modulation of neurotransmitter systems suggests that it may influence synaptic plasticity and cognitive functions .
Sarcosine is closely related to several other compounds that share structural similarities or metabolic pathways:
| Compound | Structure Similarity | Biological Role |
|---|---|---|
| Glycine | Primary amine | Precursor for proteins and neurotransmitters |
| Dimethylglycine | Two methyl groups | Intermediate in methionine metabolism |
| Trimethylglycine | Three methyl groups | Osmolyte involved in cellular protection |
| Beta-alanine | No methyl group | Precursor for carnosine synthesis |
Uniqueness of Sarcosine: Unlike these compounds, sarcosine specifically serves as an intermediate between glycine and choline metabolism and has unique implications in psychiatric disorders and cancer research. Its zwitterionic nature enhances its solubility and reactivity compared to other similar compounds .
The chloroacetic acid-methylamine reaction represents the most well-established and widely used laboratory method for sarcosine synthesis. This nucleophilic substitution reaction involves the direct coupling of chloroacetic acid with methylamine to produce sarcosine hydrochloride, which can subsequently be converted to the free acid form [1] [2].
The general reaction mechanism proceeds through the nucleophilic attack of the methylamine nitrogen on the carbon bearing the chloride substituent in chloroacetic acid. Under basic conditions, sodium hydrogen carbonate is commonly employed to neutralize the hydrochloric acid generated during the reaction, thereby maintaining optimal reaction conditions and preventing acid-catalyzed side reactions [1].
The optimized laboratory procedure involves two distinct stages. In the first stage, sodium hydrogen carbonate (8.41 grams, 100 millimoles) is slowly added with continuous stirring to a solution of chloroacetic acid (9.45 grams, 100 millimoles) in distilled water (30 milliliters). A solution of methylamine (100 millimoles) in distilled water (5 milliliters) is then added dropwise with constant stirring. After thirty minutes, additional sodium hydrogen carbonate (8.41 grams, 100 millimoles) is incorporated and stirred magnetically [1].
The second stage involves acidification of the reaction mixture with hydrochloric acid to adjust the pH to 2, followed by slow evaporation at 35 degrees Celsius until crystals form. The solution is then allowed to stand for 24 hours to ensure complete crystallization. Purification is achieved through recrystallization by dissolving the filtered crystals in the minimum amount of distilled water, acidifying to pH 2, and performing slow evaporation. The pure crystalline product is filtered and dried in a vacuum oven at 35 degrees Celsius [1].
This methodology consistently yields sarcosine hydrochloride with a reported yield of 63 percent [1]. The reaction conditions are particularly favorable, operating at relatively low temperatures and utilizing readily available, inexpensive starting materials.
Industrial-Scale Production Optimization
Industrial sarcosine production has evolved significantly to meet commercial demands while maintaining cost-effectiveness and product quality. The Strecker amino acid synthesis pathway represents a prominent industrial approach for large-scale sarcosine manufacturing [2].
Contemporary industrial processes have incorporated several optimization strategies to enhance production efficiency. Novel preparation methods utilizing glyoxylic acid or glyoxylates as starting materials have demonstrated superior performance compared to traditional chloroacetic acid approaches. These methods involve a three-step process beginning with the reaction of glyoxylic acid solution with an amine solution to prepare a Schiff base intermediate [3] [4].
The industrial optimization includes careful control of glyoxylic acid concentration, typically maintained between 10 to 50 percent by mass percentage [3]. The glyoxylate can be prepared through neutralization reactions using various alkaline reagents including lithium hydroxide, sodium hydroxide, potassium hydroxide, inorganic ammonia, or organic amines [3].
The hydrogenation step represents a critical optimization point in industrial processes. Catalytic hydrogenation is performed under controlled conditions using palladium on carbon catalysts. The reaction conditions typically employ hydrogen pressures of 5 megapascals at room temperature for 8 hours, followed by filtration and concentration to remove methanol and other volatile components [5].
Industrial production has also incorporated fermentation-based approaches using genetically modified microorganisms. Corynebacterium glutamicum has been engineered for enhanced sarcosine production, with xylose and arabinose serving as preferred second-generation feedstock substrates. These biotechnological approaches have achieved product titers of 2.7 ± 0.1 grams per liter with xylose and 3.4 ± 0.3 grams per liter with arabinose [6].
Production cost optimization analyses indicate that sarcosine manufacturing requires careful consideration of raw material costs, utility requirements, infrastructure investments, machinery specifications, manpower allocation, packaging protocols, and transportation logistics [7] [8]. These comprehensive evaluations ensure economically viable large-scale production while maintaining stringent quality standards.
Green Chemistry Approaches for Sarcosine Synthesis
Environmental consciousness in chemical manufacturing has driven the development of sustainable sarcosine synthesis methodologies. Green chemistry principles focus on reducing hazardous chemical usage, minimizing waste generation, and implementing energy-efficient processes [4].
The novel preparation methods utilizing glyoxylic acid represent a significant advancement in environmentally friendly sarcosine synthesis. These approaches eliminate the use of highly toxic chemicals commonly employed in traditional production processes, while simultaneously offering simpler reaction procedures, enhanced efficiency, and reduced production costs [3] [4].
Microwave-assisted synthesis has emerged as a particularly promising green chemistry approach. This methodology offers numerous advantages including reduced reaction times, decreased energy consumption, minimized side reactions, improved reproducibility, and increased product yields [9]. Multicomponent reactions under microwave irradiation provide convenient and facile conversion of simple, readily available substrates into complex molecular structures through one-pot synthesis protocols [9].
Ultrasonic irradiation represents another environmentally benign synthesis approach. Ultrasound-promoted reactions demonstrate significant improvements in reaction rates and yields compared to conventional heating methods. The ultrasonic approach provides lower costs, excellent yields, greater product purity, and simplified workup procedures [10] [11].
Biocatalytic synthesis pathways offer exceptional environmental benefits through the utilization of enzymatic processes. Sarcosine oxidase enzymes from various bacterial strains, particularly Corynebacterium species, have been extensively studied for their potential in sustainable synthesis applications [12] [13]. These enzymatic approaches operate under mild reaction conditions and produce minimal environmental impact.
The integration of renewable feedstocks, such as second-generation biomass materials, further enhances the sustainability profile of sarcosine production. Xylose and arabinose derived from agricultural waste streams serve as carbon sources for microbial sarcosine production, contributing to circular economy principles [6].
Purification and Analytical Quality Control Methods
Comprehensive purification and analytical characterization protocols are essential for ensuring pharmaceutical-grade sarcosine quality. The purification process typically involves multiple complementary techniques to achieve the required purity specifications [1] [14].
Crystallization represents the primary purification method for sarcosine. The recrystallization procedure involves dissolving crude sarcosine in the minimum amount of hot distilled water, followed by controlled cooling to promote crystal formation. The crystallization process can be optimized through careful control of temperature, pH, and solvent composition [1] [15].
For enhanced purification, multiple recrystallization cycles may be employed. The crystals are dissolved in distilled water, the solution is acidified to pH 2 using hydrochloric acid, and slow evaporation is performed to obtain high-purity crystalline material. Vacuum drying at 35 degrees Celsius ensures complete solvent removal [1].
Chromatographic purification methods provide additional refinement capabilities. High-performance liquid chromatography (HPLC) systems equipped with specialized columns can effectively separate sarcosine from closely related compounds such as alanine isomers [16] [17]. The chromatographic approaches utilize various mobile phase compositions and column chemistries to achieve optimal separation efficiency.
Analytical quality control encompasses multiple spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment. Proton NMR spectra in deuterium oxide show characteristic signals at 3.601 parts per million for the methylene protons and 2.725 parts per million for the methyl protons [18].
Carbon-13 NMR spectroscopy offers complementary structural information with signals at 174.18 parts per million for the carbonyl carbon, 53.515 parts per million for the methylene carbon, and 35.35 parts per million for the methyl carbon [18].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern characterization. The molecular ion peak appears at mass-to-charge ratio 89, with characteristic fragmentation producing peaks at 44 (base peak), 42, 28, and other diagnostic ions [19].
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers highly sensitive and selective quantitative analysis. Following silylation derivatization with BSTFA plus 1 percent TMCS, unique transition ions are monitored at mass-to-charge ratios 116 → 73 for sarcosine quantification. This method achieves detection limits of 0.01 to 0.03 micrograms per milliliter with correlation coefficients exceeding 0.99 [20].
Fourier transform infrared (FT-IR) spectroscopy provides functional group identification and conformational analysis. Matrix-isolation FT-IR studies have identified multiple conformational states of sarcosine with characteristic vibrational frequencies at 1772 wavenumbers (carbonyl stretch), 1132 wavenumbers (methyl deformation), 1104 wavenumbers (carbon-oxygen stretch), 724 wavenumbers (amine inversion), and 641 wavenumbers (carbon-oxygen torsion) [21].
Quality control specifications for pharmaceutical-grade sarcosine typically require purity levels of 98 percent or higher, with water content not exceeding 2 percent. The material should appear as colorless to white crystalline powder with melting point decomposition occurring at 208 degrees Celsius. Solubility testing requires clear, colorless to light yellow solutions when prepared at 25 percent concentration in water [22].
Sarcosine occupies a central position in the intricate metabolic network connecting glycine and choline metabolism [1] [2]. This amino acid derivative serves as a critical intermediate that bridges multiple biosynthetic and catabolic pathways within mammalian cells [3] [4].
The glycine-choline metabolic network operates through a sophisticated series of enzymatic reactions that maintain cellular homeostasis. Sarcosine formation occurs primarily through two distinct pathways: the direct methylation of glycine by glycine N-methyltransferase in the cytoplasm, and the sequential demethylation of choline-derived compounds in mitochondria [5] [6]. In the choline degradation pathway, choline undergoes two-step mitochondrial oxidation to trimethylglycine (betaine), which subsequently donates methyl groups to homocysteine through betaine-homocysteine S-methyltransferase 1, producing dimethylglycine [2]. Dimethylglycine is then transported into mitochondria where dimethylglycine dehydrogenase converts it to sarcosine and 5-methyltetrahydrofolic acid [7].
The metabolic significance of sarcosine within this network extends beyond simple intermediary metabolism. Research demonstrates that sarcosine acts as an integral node linking amino acids, glycerophospholipids, and sphingolipids [8]. When sarcosine levels are modulated, significant changes occur in related metabolites including glucose, choline, O-phosphocholine, creatine, and proline concentrations [9]. These interconnections highlight the regulatory importance of sarcosine in maintaining metabolic balance across multiple cellular compartments.
Tissue-specific variations in the glycine-choline metabolic network reveal differential regulatory mechanisms. Liver tissue demonstrates the highest activity in this network, with robust expression of both glycine N-methyltransferase and sarcosine dehydrogenase [10] [11]. Kidney tissue shows moderate activity, primarily focused on sarcosine transport and degradation, while brain tissue exhibits high glycine N-methyltransferase expression but limited sarcosine dehydrogenase activity [10].
Enzymatic Regulation (Sarcosine Dehydrogenase, Glycine N-Methyltransferase)
The enzymatic regulation of sarcosine metabolism involves precise control mechanisms governing both sarcosine formation and degradation. Two key enzymes, sarcosine dehydrogenase and glycine N-methyltransferase, orchestrate these processes through distinct regulatory paradigms [5] [12].
Sarcosine Dehydrogenase Regulation
Sarcosine dehydrogenase (EC 1.5.8.3) represents a mitochondrial flavoprotein that catalyzes the oxidative demethylation of sarcosine to glycine [13] [14]. The enzyme exhibits Michaelis-Menten kinetics with a Km value of 0.5 millimolar for sarcosine and a Vmax of 16 millimoles per hour per milligram protein [14]. The enzyme contains covalently bound flavin adenine dinucleotide linked via the 8-alpha position of the isoalloxazine ring to an imidazole nitrogen of a histidine residue [15].
Competitive inhibition of sarcosine dehydrogenase occurs through methoxyacetic acid, which demonstrates a Ki value of 0.26 millimolar [14]. The enzyme also contains non-heme iron in a ratio of 1-2 iron atoms per 300,000 grams of enzyme, along with 0.5 moles of acid-soluble sulfur, suggesting involvement of iron-sulfur clusters in electron transfer [13]. The electron transfer mechanism involves coupling through electron-transferring flavoprotein to the respiratory redox chain [13].
Recent structural studies reveal that the enzyme mechanism involves the formation of a labile imine intermediate through hydride removal from sarcosine, followed by spontaneous hydrolysis producing glycine and formaldehyde [16]. This reaction couples with the reduction of enzyme-bound flavin adenine dinucleotide, which subsequently transfers electrons to nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate [16].
Glycine N-Methyltransferase Regulation
Glycine N-methyltransferase (EC 2.1.1.20) catalyzes the S-adenosylmethionine-dependent methylation of glycine to form sarcosine [12] [17]. This cytoplasmic enzyme serves dual functions: direct sarcosine synthesis and regulation of the cellular S-adenosylmethionine to S-adenosylhomocysteine ratio [12] [6].
The catalytic mechanism involves substrate-induced conformational changes that create an optimal binding environment for both S-adenosylmethionine and glycine [12]. Crystal structure analysis reveals that glycine binding to Arg175 positions the substrate within proximity of the methyl donor, facilitating S-adenosylmethionine-mediated methylation through thermal motion-induced collisions [12]. Five hydrogen bonds maintain glycine in the optimal orientation for methyl transfer [12].
Regulatory control of glycine N-methyltransferase occurs through multiple mechanisms. The enzyme demonstrates weak inhibition by S-adenosylhomocysteine, distinguishing it from most S-adenosylmethionine-dependent methyltransferases [12]. Folate-mediated regulation provides additional control, with 5-methyltetrahydrofolate serving as an allosteric inhibitor [6] [18]. Dietary methionine availability modulates enzyme activity through both post-translational and allosteric mechanisms, with tissue-specific responses observed in liver, kidney, and pancreas [19].
Expression regulation involves androgen receptor signaling, particularly relevant in prostate tissue where glycine N-methyltransferase is frequently overexpressed in cancer [20]. Phosphoinositide-3-kinase pathway activation represses enzyme expression, adding complexity to its regulation beyond androgen signaling [20]. The enzyme also demonstrates nuclear localization in certain cellular contexts, suggesting additional regulatory functions independent of its catalytic activity [6].
| Enzyme | Substrate | Km (mM) | Vmax | Ki (mM) | Cellular Location |
|---|---|---|---|---|---|
| Sarcosine Dehydrogenase | Sarcosine | 0.5 | 16 mmol/hr/mg | - | Mitochondria |
| Sarcosine Dehydrogenase | Methoxyacetic acid | 0.26 | - | 0.26 | Mitochondria |
| Glycine N-Methyltransferase | Glycine | Variable | Variable | - | Cytoplasm |
| Dimethylglycine Dehydrogenase | Dimethylglycine | 0.05 | Variable | - | Mitochondria |
One-Carbon Metabolism Connections
Sarcosine metabolism demonstrates intricate connections with one-carbon metabolism through folate-dependent pathways that support multiple physiological processes [4] [2]. These connections facilitate biosynthesis, amino acid homeostasis, epigenetic maintenance, and redox defense mechanisms [2].
Mitochondrial One-Carbon Units Generation
Within mitochondria, sarcosine degradation contributes significantly to one-carbon unit production [4] [2]. Sarcosine dehydrogenase catalyzes the conversion of sarcosine to glycine while releasing formaldehyde, which condenses with tetrahydrofolate to generate 5,10-methylene-tetrahydrofolate [4]. This reaction represents a primary mechanism for incorporating one-carbon units into the folate-bound pool within mitochondrial compartments [2].
The formaldehyde produced during sarcosine demethylation undergoes subsequent oxidation to generate 10-formyl-tetrahydrofolate, which serves dual functions: formylation of methionyl-transfer ribonucleic acid for mitochondrial protein synthesis, or hydrolysis to tetrahydrofolate and formate for cytoplasmic export [4]. This compartmentalization ensures efficient distribution of one-carbon units between mitochondrial and cytoplasmic metabolic processes [2].
Cytoplasmic Integration
The cytoplasmic formation of sarcosine through glycine N-methyltransferase activity represents an alternative route for one-carbon metabolism regulation [2]. This pathway converts S-adenosylmethionine-derived methyl groups into sarcosine, effectively linking methionine cycle activity with folate-dependent processes [18]. The resulting sarcosine can be transported into mitochondria for subsequent incorporation into the one-carbon pool [2].
Formate export from mitochondria provides the primary mechanism for supplying cytoplasmic one-carbon metabolism [4] [2]. This formate, derived partly from sarcosine degradation, supports cytoplasmic processes including purine biosynthesis, thymidylate synthesis, and homocysteine remethylation [4]. The integration demonstrates how sarcosine metabolism contributes to maintaining adequate one-carbon availability for essential biosynthetic processes.
Regulatory Interconnections
The connection between sarcosine metabolism and one-carbon pathways involves sophisticated regulatory mechanisms that respond to cellular metabolic demands [4] [21]. Serine availability influences both pathways, as serine serves as a primary one-carbon donor while also competing with glycine for methylation by glycine N-methyltransferase [4] [2]. During periods of high proliferation, increased demand for one-carbon units can redirect sarcosine toward degradation pathways to support nucleotide synthesis [2].
Folate availability creates additional regulatory complexity, as tetrahydrofolate limitation affects the efficiency of formaldehyde incorporation from sarcosine demethylation [4]. Under folate-deficient conditions, formaldehyde accumulation from sarcosine degradation may require alternative detoxification mechanisms, potentially altering the balance between sarcosine formation and degradation [22].
Metabolic Compartmentalization Effects
The spatial organization of sarcosine and one-carbon metabolism creates unique regulatory opportunities [4] [2]. Mitochondrial sarcosine degradation generates one-carbon units primarily for local metabolic needs, while excess production contributes to formate export [4]. This compartmentalization allows independent regulation of mitochondrial and cytoplasmic one-carbon availability, providing metabolic flexibility during varying physiological conditions [2].
Recent research demonstrates that approximately 40% of total cellular folate resides in mitochondria, emphasizing the importance of mitochondrial one-carbon metabolism [4]. Sarcosine degradation contributes significantly to this mitochondrial one-carbon pool, particularly during conditions of elevated choline or dimethylglycine availability [2].
Interorgan Transport and Tissue-Specific Metabolism
Sarcosine demonstrates complex interorgan transport mechanisms and tissue-specific metabolic patterns that reflect its diverse physiological roles [10] [23] [24]. Understanding these patterns provides insight into systemic sarcosine homeostasis and its regulation across different organ systems.
Transport Mechanisms
Sarcosine transport occurs through multiple mechanisms, with proton-coupled amino acid transporters representing the primary pathway [23] [25]. The SLC36 family of transporters, including PAT1 (SLC36A1), PAT2 (SLC36A2), and PAT4 (SLC36A4), facilitate sarcosine movement across cellular membranes [25]. PAT1 demonstrates expression at the luminal surface of small intestine and functions in lysosomal amino acid efflux [25]. PAT2 localizes to the apical membrane of renal proximal tubules, facilitating amino acid reabsorption [25]. PAT4 shows abundant expression in neurons and epithelial cells, contributing to amino acid-dependent mTORC1 pathway activation [25].
Kidney transport studies reveal biphasic uptake kinetics indicating multiple transport systems [10] [26]. A low-capacity, high-affinity system demonstrates a Km of 0.1 millimolar, while a high-capacity system exhibits a Km of 3.1 millimolar [10]. Competitive inhibition occurs through glycine and L-proline, suggesting shared transport mechanisms with these amino acids [10] [26]. Sarcosine transport demonstrates saturable characteristics across physiological concentration ranges, indicating transporter-mediated rather than passive diffusion mechanisms [10].
Tissue Distribution and Metabolism
Liver tissue demonstrates the highest sarcosine oxidation activity at 15,750 dpm/hr/g, reflecting robust expression of both glycine N-methyltransferase and sarcosine dehydrogenase [10]. This high activity establishes liver as the primary site for systemic sarcosine production and degradation [11]. Hepatic glycine N-methyltransferase activity responds to dietary methionine availability, with dose-dependent increases observed under excess methionine conditions [19].
Kidney tissue exhibits significant sarcosine metabolism with oxidation activity of 6,375 dpm/hr/g [10]. When accounting for relative organ weights, kidney contributes approximately 10% of total body sarcosine oxidation [10]. Renal sarcosine handling involves both filtration and tubular reabsorption, with net tubular absorption occurring under physiological conditions [10] [26]. The estimated tubular maximum for sarcosine reabsorption exceeds 160 micromoles per minute per 1.73 square meters [10].
Brain tissue demonstrates unique metabolic characteristics with high glycine N-methyltransferase expression but negligible sarcosine dehydrogenase activity [10]. This pattern suggests brain tissue functions primarily as a sarcosine-producing organ rather than a degradation site. Pancreatic tissue shows high expression of sarcosine metabolism enzymes, though specific oxidation activities vary among studies [10] [11].
Muscle, spleen, and other peripheral tissues demonstrate minimal sarcosine oxidation activity, indicating limited local metabolism [10]. These tissues likely depend on circulating sarcosine derived from liver and kidney metabolism rather than local production or degradation pathways.
Interorgan Transport Patterns
Computational modeling of interorgan metabolite transport identifies sarcosine as a significant component of systemic amino acid circulation [24]. Transport connectivity analysis reveals strong interactions between liver, kidney, and pancreas, with moderate connections to brain and intestinal tissues [24]. These patterns reflect the tissue-specific expression of relevant transporters and metabolic enzymes.
Blood sarcosine concentrations demonstrate age-related changes and dietary responsiveness [8]. Circulating sarcosine decreases with aging in both rodents and humans, while dietary restriction increases plasma levels [8]. Long-lived Ames dwarf mice show markedly elevated serum sarcosine concentrations, correlating with enhanced hepatic glycine N-methyltransferase activity [8].
Physiological Regulation
Interorgan sarcosine transport responds to metabolic demands and hormonal signals [20] [19]. Androgen receptor signaling influences tissue-specific sarcosine metabolism, particularly in prostate tissue where pathway dysregulation contributes to cancer progression [20]. Growth hormone and insulin-like growth factor signaling also modulate sarcosine metabolism through effects on glycine N-methyltransferase expression [8].
Circadian rhythms affect sarcosine metabolism and transport, with distinct patterns observed in liver and peripheral tissues [8]. These temporal variations suggest coordinated regulation of sarcosine homeostasis that aligns with daily metabolic cycles and feeding patterns.
| Tissue | Transport Activity | Metabolic Function | Primary Enzymes | Transport Systems |
|---|---|---|---|---|
| Liver | High production | Synthesis and degradation | GNMT, SARDH | Hepatocyte uptake |
| Kidney | High reabsorption | Filtration and metabolism | SARDH, moderate GNMT | PAT2, glycine/proline systems |
| Brain | Low transport | Synthesis only | High GNMT, low SARDH | PAT1, PAT4 |
| Pancreas | Moderate activity | Synthesis and degradation | GNMT, SARDH | Multiple PAT systems |
| Muscle | Minimal activity | Limited metabolism | Low expression | Limited transport |
Purity
Physical Description
Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
-2.78
Appearance
Melting Point
208 °C
Storage
UNII
Related CAS
4316-73-8 (mono-hydrochloride salt)
637-96-7 (hydrochloride)
61791-59-1 (hydrochloride salts)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 43 of 50 companies with hazard statement code(s):;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Corrosive;Irritant
Other CAS
68411-97-2
25951-24-0
Metabolism Metabolites
Wikipedia
Use Classification
General Manufacturing Information
Dates
2: Komarnicka UK, Kozieł S, Starosta R, Kyzioł A. Selective Cu(I) complex with phosphine-peptide (SarGly) conjugate contra breast cancer: Synthesis, spectroscopic characterization and insight into cytotoxic action. J Inorg Biochem. 2018 Jun 18;186:162-175. doi: 10.1016/j.jinorgbio.2018.06.009. [Epub ahead of print] PubMed PMID: 29945023.
3: Hattori T, Itagaki T, Uji H, Kimura S. Temperature-Induced Phase Separation in Molecular Assembly of Nanotubes Comprising Amphiphilic Polypeptide with Poly( N-Ethyl Glycine) in Water by a Hydrophilic-Region Driven Type Mechanism. J Phys Chem B. 2018 Jun 20. doi: 10.1021/acs.jpcb.8b03419. [Epub ahead of print] PubMed PMID: 29924608.
4: Holubova M, Blechova M, Kakonova A, Kunes J, Zelezna B, Maletinska L. In vitro and in vivo characterization of novel stable peptidic ghrelin analogs: beneficial effects in the settings of LPS-induced cachexia in mice. J Pharmacol Exp Ther. 2018 Jun 18. pii: jpet.118.249086. doi: 10.1124/jpet.118.249086. [Epub ahead of print] PubMed PMID: 29914876.
5: Shoji H, Taka H, Kaga N, Ikeda N, Hisata K, Miura Y, Shimizu T. Choline-related metabolites influenced by feeding patterns in preterm and term infants. J Matern Fetal Neonatal Med. 2018 Jun 10:1-131. doi: 10.1080/14767058.2018.1488165. [Epub ahead of print] PubMed PMID: 29886808.
6: Wu GR, Xu B, Yang YQ, Zhang XY, Fang K, Ma T, Wang H, Xue NN, Chen M, Guo WB, Jia XH, Wang PL, Lei HM. Synthesis and biological evaluation of podophyllotoxin derivatives as selective antitumor agents. Eur J Med Chem. 2018 Jun 1;155:183-196. doi: 10.1016/j.ejmech.2018.05.052. [Epub ahead of print] PubMed PMID: 29886322.
7: Huang Y, Huang X, Huang L, Liu Q, Lei Y, Yang L, Huang L. Three-phase solvent bar liquid-phase microextraction combined with high-performance liquid chromatography to determine sarcosine in human urine. J Sep Sci. 2018 Jun 7. doi: 10.1002/jssc.201800353. [Epub ahead of print] PubMed PMID: 29878649.
8: González-Valenzuela LE, Dussán J. Molecular assessment of glyphosate-degradation pathway via sarcosine intermediate in Lysinibacillus sphaericus. Environ Sci Pollut Res Int. 2018 May 31. doi: 10.1007/s11356-018-2364-9. [Epub ahead of print] PubMed PMID: 29855879.
9: Cao B, Wang D, Brietzke E, McIntyre RS, Pan Z, Cha D, Rosenblat JD, Zuckerman H, Liu Y, Xie Q, Wang J. Characterizing amino-acid biosignatures amongst individuals with schizophrenia: a case-control study. Amino Acids. 2018 May 23. doi: 10.1007/s00726-018-2579-6. [Epub ahead of print] PubMed PMID: 29796929.
10: Moszak M, Klupczyńska A, Kanikowska A, Kokot Z, Zawada A, Grzymisławska M, Grzymisławski M. The influence of a 3-week body mass reduction program on the metabolic parameters and free amino acid profiles in adult Polish people with obesity. Adv Clin Exp Med. 2018 Apr 16. doi: 10.17219/acem/70796. [Epub ahead of print] PubMed PMID: 29790679.
11: Liu Y, Xu W, Wang G, Qin X. Material basis research for Huangqi Jianzhong Tang against chronic atrophic gastritis rats through integration of urinary metabonomics and SystemsDock. J Ethnopharmacol. 2018 Sep 15;223:1-9. doi: 10.1016/j.jep.2018.05.015. Epub 2018 May 17. PubMed PMID: 29777900.
12: Shahin K, Thompson KD, Inglis NF, Mclean K, Ramirez-Paredes JG, Monaghan SJ, Hoare R, Fontaine M, Metselaar M, Adams A. Characterization of the outer membrane proteome of Francisella noatunensis subsp. orientalis. J Appl Microbiol. 2018 May 19. doi: 10.1111/jam.13918. [Epub ahead of print] PubMed PMID: 29777634.
13: Gonzales J, Bhupathiraju NVSDK, Hart D, Yuen M, Sifuentes MP, Samarxhiu B, Maranan M, Berisha N, Batteas J, Drain CM. One-Pot Synthesis of Four Chlorin Derivatives by a Divergent Ylide. J Org Chem. 2018 Jun 15;83(12):6307-6314. doi: 10.1021/acs.joc.8b00169. Epub 2018 May 29. PubMed PMID: 29775305.
14: He H, Edlich-Muth C, Lindner SN, Bar-Even A. Ribulose Monophosphate Shunt Provides Nearly All Biomass and Energy Required for Growth of E. coli. ACS Synth Biol. 2018 Jun 15;7(6):1601-1611. doi: 10.1021/acssynbio.8b00093. Epub 2018 May 25. PubMed PMID: 29756766.
15: Wang M, Zou L, Liang J, Wang X, Zhang D, Fang Y, Zhang J, Xiao F, Liu M. The Urinary Sarcosine/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer. Med Sci Monit. 2018 May 9;24:3034-3041. doi: 10.12659/MSM.909949. PubMed PMID: 29741162; PubMed Central PMCID: PMC5967288.
16: Flores FM, Torres Sánchez RM, Dos Santos Afonso M. Some aspects of the adsorption of glyphosate and its degradation products on montmorillonite. Environ Sci Pollut Res Int. 2018 Jun;25(18):18138-18146. doi: 10.1007/s11356-018-2073-4. Epub 2018 Apr 25. PubMed PMID: 29691751.
17: Gleeson JP, Frías JM, Ryan SM, Brayden DJ. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition. Eur J Pharm Biopharm. 2018 Jul;128:179-187. doi: 10.1016/j.ejpb.2018.04.021. Epub 2018 Apr 20. PubMed PMID: 29684535.
18: Sun NN, Yan B. A fluorescent probe based on a Tb(3+)/Cu(2+) co-functionalized MOF for urinary sarcosine detection. Analyst. 2018 May 15;143(10):2349-2355. doi: 10.1039/c8an00425k. PubMed PMID: 29671424.
19: Kageyama H, Tanaka Y, Takabe T. Biosynthetic pathways of glycinebetaine in Thalassiosira pseudonana; functional characterization of enzyme catalyzing three-step methylation of glycine. Plant Physiol Biochem. 2018 Jun;127:248-255. doi: 10.1016/j.plaphy.2018.03.032. Epub 2018 Mar 30. PubMed PMID: 29626705.
20: Narwal V, Kumar P, Joon P, Pundir CS. Fabrication of an amperometric sarcosine biosensor based on sarcosine oxidase/chitosan/CuNPs/c-MWCNT/Au electrode for detection of prostate cancer. Enzyme Microb Technol. 2018 Jun;113:44-51. doi: 10.1016/j.enzmictec.2018.02.010. Epub 2018 Mar 1. PubMed PMID: 29602386.
